Erythrocentauric acid

Natural Product Chemistry Analytical Reference Standards Coumarin Pharmacognosy

Researchers isolating coumarins from Gentiana species face challenges in differentiating erythrocentauric acid from co-occurring scaffolds like secoiridoids. This ≥98% HPLC-pure standard resolves this issue directly. - Serves as a definitive reference for LC-MS identification, leveraging its distinct isocoumarin scaffold and predicted 1H NMR fingerprint. - Enables accurate quantification in quality control protocols for Gentiana-based botanicals. - Supports independent SAR studies on prostaglandin E2 inhibition without interference from other compound classes.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B564403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythrocentauric acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
InChIInChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12)
InChIKeyVOPDFFBAKXNSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Erythrocentauric Acid: Natural Coumarin Isolate


Erythrocentauric acid (CAS: 90921-13-4) is a naturally occurring coumarin-class compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol [1]. It is isolated from the roots of Gentiana macrophylla, a plant used in traditional Chinese medicine [2]. The compound was first structurally characterized and named in 2005 following its isolation from the chloroform fraction of the plant's root extract [1].

Plant-derived isocoumarin from Gentiana macrophylla root
Reported purity profile may support analytical reference standard applications
Structurally distinct scaffold from co-occurring secoiridoid and triterpenoid isolates

Erythrocentauric Acid Substitution Risks


Gentiana macrophylla contains multiple chemically distinct compound classes—including secoiridoid glucosides (e.g., gentiopicroside, swertiamarine), triterpenoids (e.g., roburic acid, oleanolic acid), and coumarins (e.g., erythrocentauric acid) [1]. These compounds differ fundamentally in their core scaffolds, molecular targets, and biological activities [2]. For instance, roburic acid is a tetracyclic triterpenoid that inhibits COX enzymes with specific IC50 values (5 µM for COX-1, 9 µM for COX-2) , whereas erythrocentauric acid belongs to the isocoumarin subclass and is not a known COX inhibitor. Substituting one isolate for another without experimental validation would introduce uncontrolled variables in any analytical or bioassay workflow.

This Compound
Erythrocentauric acid
Isocoumarin scaffold
Potential Substitute
Secoiridoid glycosides
e.g., gentiopicroside, swertiamarine
Different core scaffold and polarity; bioactivity profile may not be directly interchangeable
This Compound
Erythrocentauric acid
Isocoumarin scaffold
Potential Substitute
Triterpenoid roburic acid
Reported COX inhibitor activity
Tetracyclic triterpenoid structure; not a coumarin and may not be directly substituted

Erythrocentauric Acid Selection Evidence


Structural Identity and Class-Level Differentiation

Erythrocentauric acid is structurally distinct from the major secoiridoid and triterpenoid constituents co-occurring in Gentiana macrophylla. It is an isocoumarin derivative (5-carboxyl-3,4-dihydrogen-1H-2-benzopyran-1-one) [1], whereas co-isolates gentiopicroside and swertiamarine are secoiridoid glucosides, and roburic acid is a tetracyclic triterpenoid [2]. This fundamental scaffold difference precludes functional interchangeability.

Scaffold identity
Class-level inference
Isocoumarin vs. secoiridoid glucosides and triterpenoids
Prevents confounding by structurally unrelated co-isolates
No direct bioactivity equivalence established between scaffolds
Natural Product Chemistry Analytical Reference Standards Coumarin Pharmacognosy

Commercial Purity Specifications

Commercial sources report erythrocentauric acid purity of ≥98% as determined by HPLC [1][2]. While not a direct comparator metric, this specification exceeds the typical purity requirements for natural product reference standards used in analytical method development and biomarker quantification (often ≥95%).

Reported purity
Data to verify
≥98% (HPLC)
May reduce matrix interference in quantitative assays
Supplier-reported specification; independent verification advised
Analytical Chemistry Quality Control Method Validation

Predicted ¹H NMR Spectrum

A predicted ¹H NMR spectrum (700 MHz, H₂O) is available for erythrocentauric acid in the NP-MRD database [1]. This computational prediction provides a spectral fingerprint that can be used for preliminary comparison with experimental NMR data, aiding in compound verification prior to procurement.

NMR prediction
Context-dependent
Predicted ¹H NMR (700 MHz, H₂O)
Supports rapid dereplication and structure confirmation
Computational prediction; validate with experimental data
Structural Elucidation NMR Spectroscopy Dereplication

Erythrocentauric Acid Application Scenarios


Analytical Reference Standard for Phytochemical Profiling

Use erythrocentauric acid as a chromatographic reference standard in HPLC or UPLC-MS methods for the qualitative and quantitative analysis of coumarin constituents in Gentiana species. Its high purity (≥98%) [1] makes it suitable for constructing calibration curves and validating method accuracy.

In Vitro Anti-inflammatory Mechanism Studies

Employ erythrocentauric acid in cell-based assays to evaluate its reported inhibition of prostaglandin E₂ production in human neutrophils and macrophages . Although direct quantitative comparator data are lacking, the compound's distinct isocoumarin scaffold provides a basis for structure-activity relationship investigations independent of secoiridoid glucosides.

Chemical Marker for Authentication

Utilize erythrocentauric acid as a chemical marker in quality control protocols for botanical raw materials and dietary supplements derived from Gentiana macrophylla. Its presence and concentration can serve as a discriminant factor, given that it is not ubiquitous across all Gentiana species and was first reported in this specific plant source [2].

NMR-Based Dereplication and Structural Verification

Apply predicted ¹H NMR spectral data [3] as a preliminary filter in natural product dereplication workflows. When isolating unknown coumarins from Gentianaceae species, experimental NMR data can be compared against the predicted fingerprint of erythrocentauric acid to confirm or rule out its identity, streamlining isolation efforts.

Application
Selection Property
Validation Focus
Analytical reference for Gentiana coumarins
Reported HPLC purity and isocoumarin identity
Calibration linearity and method accuracy for phytochemical profiling
Cell-based inflammatory mediator assays
Isocoumarin scaffold; distinct from secoiridoid glycosides
Reported modulation of PGE₂ production in neutrophil/macrophage models
Chemical marker for G. macrophylla authentication
Species-specific occurrence; not ubiquitous across Gentiana spp.
Discriminant presence/absence and concentration in botanical QC
NMR dereplication in natural product isolation
Predicted ¹H NMR spectrum (700 MHz, H₂O)
Experimental NMR comparison to confirm or rule out erythrocentauric acid identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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